7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one
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Overview
Description
The compound “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” is a complex organic molecule that features multiple functional groups, including quinoline, benzothiophene, and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” likely involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by the introduction of the piperazine and butoxy groups. Typical reaction conditions might include:
Formation of Quinoline Ring: Cyclization reactions involving aniline derivatives and carbonyl compounds.
Formation of Benzothiophene Ring: Sulfur insertion into aromatic systems.
Piperazine Introduction: Nucleophilic substitution reactions.
Butoxy Group Addition: Etherification reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
The compound “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Modulating receptor activity.
Enzyme Inhibition: Blocking enzyme activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Benzothiophene Derivatives: Compounds with benzothiophene moieties.
Piperazine Derivatives: Compounds with piperazine rings.
Uniqueness
The uniqueness of “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C38H42N4O4S |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |
InChI |
InChI=1S/C38H42N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-24-4-2-18-42-35-27-31(13-9-29(35)11-15-38(42)44)46-23-3-1-17-40-19-21-41(22-20-40)34-6-5-7-36-32(34)16-25-47-36/h5-9,11-13,15-16,25-27H,1-4,10,14,17-24H2,(H,39,43) |
InChI Key |
HIVHQLBRMJXMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C7C=CSC7=CC=C6 |
Origin of Product |
United States |
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